molecular formula C8H17NO B1526379 2-(Aminomethyl)-2-methylcyclohexan-1-ol CAS No. 1216163-63-1

2-(Aminomethyl)-2-methylcyclohexan-1-ol

Cat. No.: B1526379
CAS No.: 1216163-63-1
M. Wt: 143.23 g/mol
InChI Key: QLYKVUZCAZHWAG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with an aminomethyl group (-CH2-NH2) and a hydroxyl group (-OH) attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Reduction of a corresponding ketone or aldehyde: The cyclohexanone or cyclohexanecarbaldehyde can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of a cyclohexanone derivative: The cyclohexanone can be converted to the corresponding oxime, which is then reduced to the amine using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of the corresponding ketone or aldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be further reduced to form amines or alcohols.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexanone or cyclohexanecarbaldehyde.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(Aminomethyl)-2-methylcyclohexan-1-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and as a potential intermediate in the synthesis of biologically active molecules.

  • Industry: The compound can be used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-methylcyclohexan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine: This compound has a similar structure but features a pyridine ring instead of a cyclohexane ring.

  • 2-(Aminomethyl)benzene: This compound has a benzene ring instead of a cyclohexane ring.

Uniqueness: 2-(Aminomethyl)-2-methylcyclohexan-1-ol is unique due to its cyclohexane ring structure, which provides different chemical properties compared to pyridine or benzene-based compounds

Properties

IUPAC Name

2-(aminomethyl)-2-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(6-9)5-3-2-4-7(8)10/h7,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKVUZCAZHWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-methylcyclohexan-1-ol
Reactant of Route 2
2-(Aminomethyl)-2-methylcyclohexan-1-ol
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2-(Aminomethyl)-2-methylcyclohexan-1-ol
Reactant of Route 4
2-(Aminomethyl)-2-methylcyclohexan-1-ol
Reactant of Route 5
2-(Aminomethyl)-2-methylcyclohexan-1-ol
Reactant of Route 6
2-(Aminomethyl)-2-methylcyclohexan-1-ol

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